Dibutyl hydrogen phosphite

Description

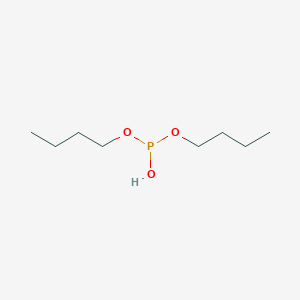

Structure

2D Structure

3D Structure

Properties

CAS No. |

109-47-7 |

|---|---|

Molecular Formula |

C8H19O3P |

Molecular Weight |

194.21 g/mol |

IUPAC Name |

dibutyl hydrogen phosphite |

InChI |

InChI=1S/C8H19O3P/c1-3-5-7-10-12(9)11-8-6-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

UZEFVQBWJSFOFE-UHFFFAOYSA-N |

SMILES |

CCCCOP(O)OCCCC |

Canonical SMILES |

CCCCOP(O)OCCCC |

Other CAS No. |

109-47-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Hydrogen Phosphite (CAS 1809-19-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, reactivity, and applications of Dibutyl Hydrogen Phosphite (B83602) (CAS No. 1809-19-4), a versatile organophosphorus compound. The information is curated for professionals in research and development, with a focus on delivering precise, quantitative data and practical insights.

Core Physicochemical and Safety Data

Dibutyl hydrogen phosphite, also known as dibutyl phosphite, is a colorless to slightly yellow liquid with a characteristically penetrating odor.[1] It exists in tautomeric equilibrium, predominantly favoring the phosphonate (B1237965) form with a P-H bond over the phosphite form with a P-OH bond. This structural feature is central to its chemical reactivity.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing a baseline for its handling and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉O₃P | [2] |

| Molecular Weight | 194.21 g/mol | [2] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][3] |

| Density | 0.995 g/mL at 25 °C | [2][3] |

| Boiling Point | 118-119 °C at 11 mmHg | [2][3] |

| Melting Point | 70.5 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.422 - 1.423 | [1][4] |

| Vapor Pressure | <0.1 mmHg at 20 °C | [3] |

| Flash Point | 118 - 121 °C (244.4 - 249.8 °F) - closed cup | [2] |

| Water Solubility | 7.3 g/L at 25 °C (Slightly soluble) | [3] |

| LogP (Octanol/Water Partition Coeff.) | 1.81 | [2][3] |

| Vapor Density | 6.7 (Air = 1) | [1][2] |

Hazard and Safety Information

This compound is classified as a hazardous substance, requiring careful handling and adherence to safety protocols.

| Hazard Class | Description | Source(s) |

| Skin Corrosion/Irritation | Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] |

| Carcinogenicity | Suspected of causing cancer | [5] |

| Aquatic Hazard (Chronic) | Harmful to aquatic life with long-lasting effects | [2] |

| Signal Word | Warning | [2] |

Handling Precautions: Use in a well-ventilated area, preferably under a fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing to prevent skin and eye contact.[2][5] Store in a tightly closed container in a dry, cool place, handled under inert gas as it is moisture-sensitive.[5]

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nucleophilic character of the phosphorus atom and the presence of the reactive P-H bond. This makes it a key reagent in several important organic transformations, particularly in the formation of carbon-phosphorus bonds.

The Pudovik Reaction: A Key C-P Bond Formation

A cornerstone of its application is the Pudovik reaction, which involves the base-catalyzed addition of the P-H bond across a carbonyl double bond (aldehydes and ketones) to form α-hydroxy phosphonates. These products are valuable intermediates in medicinal chemistry and materials science.

Caption: Workflow of the base-catalyzed Pudovik Reaction.

Other Notable Reactions

-

Michael Addition: Similar to the Pudovik reaction, it can undergo Michael addition to α,β-unsaturated carbonyl compounds.

-

Atherton-Todd Reaction: Reacts with alcohols in the presence of a base and a halogenating agent (like CCl₄) to form phosphate (B84403) esters.

-

Hirao Reaction: Participates in palladium-catalyzed cross-coupling reactions with aryl halides to form aryl phosphonates.

-

Hydrolysis: It hydrolyzes to phosphorous acid and butanol in a base-catalyzed reaction.[1]

-

Decomposition: When heated to decomposition, it can emit highly toxic fumes of phosphorus oxides. Spontaneous combustion has been reported at the end of distillation under reduced pressure, likely due to the formation of phosphine (B1218219) (PH₃) from thermal decomposition.[1]

Experimental Protocols & Methodologies

While specific, proprietary drug development protocols are not publicly available, the synthesis of α-hydroxy phosphonates via the Pudovik reaction is a well-documented and representative experimental use of this compound.

General Protocol: Synthesis of an α-Hydroxy Phosphonate

This protocol provides a generalized methodology for the addition of this compound to an aldehyde.

Caption: General experimental workflow for a Pudovik reaction.

Methodology Details:

-

Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and reactions with moisture. Anhydrous solvents are crucial for optimal results.

-

Reagent Addition: The base catalyst is added slowly at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side-product formation.

-

Monitoring: Reaction progress should be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.

-

Workup and Purification: A standard aqueous workup is performed to remove the catalyst and other water-soluble impurities. The final product is typically purified by flash column chromatography on silica (B1680970) gel.

Applications in Research and Industry

Beyond its role as a synthetic intermediate, this compound has applications in materials science and industrial processes.

-

Pharmaceutical and Agrochemical Synthesis: It is a key building block for creating phosphonate-containing molecules, which are often explored for their biological activity as enzyme inhibitors, haptens, and therapeutic agents.

-

Lubricant Additives: It is used as an anti-wear and extreme-pressure additive in industrial gear oils and bio-based lubricating oils.[3]

-

Flame Retardants: Serves as a precursor in the synthesis of flame retardant materials.

-

Stabilizers: Can be used as a stabilizer in various polymer formulations.

This guide consolidates the essential technical data for this compound, providing a foundation for its safe and effective use in scientific research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Phosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl phosphonate (B1237965) (CAS No. 1809-19-4), also known as dibutyl hydrogen phosphite (B83602), is an organophosphorus compound with a variety of applications, including as an anti-wear agent in lubricants and as an intermediate in chemical synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a summary of its known reactivity. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing who work with this versatile chemical.

Chemical Identity

| Identifier | Value |

| IUPAC Name | dibutyl phosphonate |

| Synonyms | Dibutyl hydrogen phosphite, Phosphonic acid, dibutyl ester |

| CAS Number | 1809-19-4 |

| Molecular Formula | C₈H₁₉O₃P[1][2][3][4] |

| Molecular Weight | 194.21 g/mol [1][5] |

| InChI Key | NFJPGAKRJKLOJK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOP(=O)OCCCC |

Physical Properties

Dibutyl phosphonate is a colorless liquid under standard conditions. A summary of its key physical properties is presented in the table below.

| Property | Value | Reference |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 118-119 °C at 11 mmHg | [6][7][8][9] |

| 247.665 °C at 760 mmHg | [3] | |

| Density | 0.995 g/mL at 25 °C | [6][7][8][9] |

| Refractive Index (n20/D) | 1.423 | [7][8][9] |

| Flash Point | 118 °C (closed cup) | [5][7] |

| Vapor Pressure | <0.1 mmHg at 20 °C | [7][8][9] |

| Solubility in Water | 7.3 g/L at 25 °C (soluble) | [7][8][9] |

| Solubility in Organic Solvents | Soluble in most common organic solvents | [6] |

Chemical Properties and Reactivity

Dibutyl phosphonate exhibits reactivity characteristic of dialkyl phosphites. It is a stable compound under normal storage conditions but can undergo decomposition at elevated temperatures.

-

Reactivity with Oxidizing Agents: It can react vigorously with strong oxidizing materials.

-

Reactivity with Reducing Agents: In the presence of strong reducing agents, such as hydrides, organophosphates are susceptible to the formation of highly toxic and flammable phosphine (B1218219) gas.[10]

-

Hydrolysis: It slowly reacts with water, which can lead to the formation of butanol and phosphorous acid.[10]

-

Thermal Decomposition: When heated to decomposition, it emits highly toxic fumes of phosphorus oxides.[10] The thermal decomposition of dialkyl alkylphosphonates, in general, can lead to the formation of alkylphosphonic acids.

-

Addition Reactions: Dibutyl phosphite undergoes addition reactions with Schiff bases.[7][8]

Experimental Protocols

Synthesis of Dibutyl Phosphonate

A common method for the synthesis of dibutyl phosphonate is the reaction of phosphorus trichloride (B1173362) with n-butanol.

Materials:

-

Phosphorus trichloride (PCl₃)

-

n-Butanol (CH₃(CH₂)₃OH)

-

Inert solvent (e.g., toluene)

-

Nitrogen gas supply

-

Reaction vessel with a stirrer, thermometer, dropping funnel, and reflux condenser

-

Distillation apparatus

Procedure:

-

In a reaction vessel purged with nitrogen, place a solution of n-butanol in an inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus trichloride to the cooled butanol solution via a dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat under reflux for a specified period to ensure the reaction goes to completion.

-

After reflux, cool the mixture and remove the solvent and any unreacted starting materials under reduced pressure.

-

The crude dibutyl phosphonate is then purified by vacuum distillation.

References

- 1. Arbuzov Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asynt.com [asynt.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. nj.gov [nj.gov]

Dibutyl hydrogen phosphite molecular formula and weight

Introduction

Dibutyl hydrogen phosphite (B83602), also known as dibutyl phosphonate, is an organic compound with significant applications in chemical synthesis and as an industrial additive. This document provides a concise overview of its fundamental molecular properties.

Molecular Identity and Properties

The key molecular identifiers and physicochemical properties of dibutyl hydrogen phosphite are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H19O3P | [1][2][3] |

| Molecular Weight | 194.21 g/mol | [1][3] |

| Alternate Formula | C8H18O3P+ | [4] |

| Alternate Molecular Weight | 193.20 g/mol | [4] |

| IUPAC Name | dibutoxy(oxo)phosphanium | [4] |

| CAS Registry Number | 1809-19-4 | [1][2] |

Synonyms: Common synonyms for this compound include Dibutyl phosphite, Dibutyl phosphonate, Phosphonic acid, dibutyl ester, and Di-n-butyl hydrogen phosphite.[2][4]

Physical Description: Dibutyl phosphite is a clear, colorless to slightly yellow liquid.[5] Contact with the substance may cause severe irritation to the skin, eyes, and mucous membranes.[4][6]

References

Synthesis of Dibutyl Hydrogen Phosphite from n-Butanol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of dibutyl hydrogen phosphite (B83602) from n-butanol, with a primary focus on the prevalent and high-yielding reaction with phosphorus trichloride (B1173362). This document is intended for researchers, scientists, and professionals in drug development who utilize phosphonates and their derivatives. It details the reaction mechanism, offers a consolidated experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway and its relevance in the synthesis of phosphonate (B1237965) prodrugs through clear diagrams.

Introduction

Dibutyl hydrogen phosphite, also known as dibutyl phosphonate, is a versatile organophosphorus compound with significant applications as a chemical intermediate, particularly in the synthesis of pharmaceuticals, agrochemicals, and as an additive in lubricants.[1][2][3] Its utility in drug development is noteworthy, where it serves as a precursor for the synthesis of phosphonate prodrugs, which are designed to improve the bioavailability of therapeutic agents.[4][5] This guide will focus on the most common and efficient method for its preparation: the reaction of n-butanol with phosphorus trichloride.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from n-butanol and phosphorus trichloride is a nucleophilic substitution reaction. The overall reaction proceeds as follows:

3 C₄H₉OH + PCl₃ → (C₄H₉O)₂P(O)H + C₄H₉Cl + 2 HCl

The reaction is highly exothermic and typically carried out by the controlled addition of phosphorus trichloride to an excess of n-butanol.[6] The stoichiometry of 3 moles of n-butanol to 1 mole of phosphorus trichloride is commonly employed to drive the reaction towards the desired product and to accommodate for the formation of butyl chloride as a byproduct.[7]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from n-butanol and phosphorus trichloride, based on established methodologies.[6][7]

3.1. Materials and Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber (for HCl gas).

-

n-Butanol (anhydrous)

-

Phosphorus trichloride (PCl₃)

-

Ice-water bath

-

Heating mantle

-

Apparatus for distillation under reduced pressure

3.2. Procedure

-

Reaction Setup: In a clean, dry three-necked flask, place 3.0 moles of anhydrous n-butanol. The flask is then placed in an ice-water bath to maintain a low temperature.

-

Addition of Phosphorus Trichloride: While stirring vigorously, add 1.0 mole of phosphorus trichloride dropwise from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C. This slow addition is crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for 2-3 hours to ensure the reaction goes to completion. The evolving hydrogen chloride gas should be directed to a suitable acid-gas scrubber.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

The excess n-butanol and the butyl chloride byproduct are removed by distillation under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.

-

Quantitative Data

The synthesis of this compound via the phosphorus trichloride route is known for its high efficiency. The following table summarizes key quantitative data from various reported syntheses.

| Parameter | Value | Reference |

| Yield | Up to 97.1% | [6] |

| 94% | [7] | |

| Purity | 98% | [7] |

| Molar Ratio (n-butanol:PCl₃) | 3:1 | [7] |

| Reaction Temperature (Addition) | < 10°C | |

| Reaction Temperature (Reflux) | ~90-110°C |

Visualization of Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and a generalized experimental workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of Phosphonate Prodrugs

This compound is a key starting material for the synthesis of phosphonate analogs of biologically important phosphates. In drug development, phosphonate drugs often exhibit poor cell membrane permeability due to their negative charge at physiological pH. To overcome this, they are often administered as neutral prodrugs, which can be synthesized from dialkyl hydrogen phosphites like this compound.[4]

The following diagram illustrates a generalized workflow for the synthesis of a phosphonate prodrug, highlighting the role of this compound.

Conclusion

The synthesis of this compound from n-butanol and phosphorus trichloride is a robust and high-yielding method that is central to the production of this important chemical intermediate. The detailed experimental protocol and quantitative data provided in this guide offer a solid foundation for its laboratory-scale synthesis. Furthermore, understanding its application in the creation of phosphonate prodrugs highlights its significance in the field of drug development, offering a pathway to enhance the therapeutic efficacy of various active pharmaceutical ingredients.

References

- 1. frontiersin.org [frontiersin.org]

- 2. CN102351896B - Method for producing dibutyl phosphate by comprehensively using three wastes in production process - Google Patents [patents.google.com]

- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Preparation of Dihydrocarbyl Esters of Phosphorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing dihydrocarbyl esters of phosphorous acid, commonly known as dialkyl phosphites or dialkyl hydrogen phosphonates. These compounds are pivotal intermediates in organophosphorus chemistry, finding extensive application in the synthesis of a wide array of valuable molecules, including α-hydroxyphosphonates, α-aminophosphonates, and phosphoramidates. This document details the most pertinent experimental protocols, presents quantitative data in a comparative format, and illustrates the logical connections between different synthetic strategies.

Core Synthetic Methodologies

The preparation of dihydrocarbyl esters of phosphorous acid can be achieved through several key synthetic pathways. The choice of method often depends on the desired scale, the nature of the hydrocarbyl groups (alkyl or aryl), and the availability of starting materials. The most prominent methods include the reaction of phosphorus trichloride (B1173362) with alcohols, the direct esterification of phosphorous acid, and the transesterification of trialkyl or triaryl phosphites.

Reaction of Phosphorus Trichloride with Alcohols

A traditional and versatile method for synthesizing dialkyl phosphites involves the reaction of phosphorus trichloride (PCl₃) with alcohols. The stoichiometry and reaction conditions, particularly the presence or absence of a base, are critical in determining the final product. In the absence of a base, the reaction typically yields the dialkyl phosphite (B83602) through a dealkylation step. When a base is used to scavenge the HCl byproduct, trialkyl phosphites are the major products.[1]

A notable example is the synthesis of dibutyl phosphite from n-butanol and phosphorus trichloride, which can achieve yields as high as 97.1%.[2] Similarly, diphenyl phosphite can be prepared from phosphorus trichloride and phenol (B47542).[3]

Esterification of Phosphorous Acid with Alcohols

The direct esterification of phosphorous acid with alcohols presents a straightforward route to dialkyl phosphites. This method often employs an excess of the alcohol and involves the azeotropic removal of water to drive the reaction to completion. This approach can provide high yields and purity. For instance, reacting phosphorous acid with an excess of a primary or secondary aliphatic alcohol with at least four carbon atoms can result in yields of 90-93%.[4]

The synthesis of dibutyl phosphate (B84403) from phosphorous acid and n-butanol has been studied, with optimal conditions identified as a molar ratio of n-butanol to phosphorous acid of 3.6 at a temperature of 125-135°C for 3 hours, yielding 68% of the product.[5]

Transesterification of Trialkyl or Triaryl Phosphites

Transesterification is another effective method for preparing dihydrocarbyl esters of phosphorous acid. This process involves the reaction of a readily available phosphite, such as triphenyl phosphite, with an alcohol. The reaction is typically catalyzed by a base, such as sodium phenate.[6] The equilibrium can be shifted towards the desired product by removing the more volatile alcohol or phenol by distillation under reduced pressure.[6] This method is advantageous for producing mixed phosphite esters.[6]

Modern Synthetic Approaches from White Phosphorus

In a move towards greener and safer chemical processes, methods utilizing white phosphorus (P₄) as a starting material have been developed. These innovative approaches bypass the need for hazardous reagents like phosphorus trichloride.[7]

Experimental Protocols

Detailed experimental procedures for the key synthetic methods are provided below.

Protocol 1: Synthesis of Diphenyl Phosphite from Phosphorus Trichloride and Phenol[3]

-

Reaction Setup: A reaction vessel is charged with phenol and water. The mixture is heated to 35-80°C and stirred for 0.1-1 hour until homogeneous.

-

Addition of PCl₃: Phosphorus trichloride is added dropwise to the stirred mixture over a period of 3-12 hours.

-

Reaction: The reaction mixture is then heated to 100-140°C and stirred for 0.5-8 hours.

-

Work-up: After the reaction is complete, the byproduct, hydrogen chloride, is removed by reducing the pressure and introducing nitrogen.

Protocol 2: Synthesis of Dibutyl Phosphite from Phosphorous Acid and n-Butanol[8]

-

Reaction Setup: A reaction flask is charged with 163.3 grams of 75 wt. % phosphorous acid (1.5 moles of pure acid), 92.4 grams of n-butanol (1.24 moles), and 123 grams of VM&P naphtha as a solvent.

-

Reaction Initiation: The contents of the flask are heated to initiate the reaction, and water is removed azeotropically.

-

Alcohol Addition: When the reaction temperature reaches 136°C, an additional 184.8 grams of n-butanol is added in increments to maintain the reaction temperature at 135°C.

-

Completion and Isolation: The reaction is continued until the theoretical amount of water is collected. The solvent and excess alcohol are then removed to yield the crude product, which can be further purified by distillation.

Protocol 3: Transesterification of Triphenyl Phosphite[6]

-

Reaction Setup: A reaction vessel is charged with triphenyl phosphite and the desired alcohol. A catalytic amount of sodium phenate is added.

-

Reaction and Distillation: The reaction mixture is heated under reduced pressure (preferably 10-29 mm Hg) to distill off the phenol as it is formed.

-

Monitoring: The progress of the transesterification can be monitored by the amount of phenol removed.

-

Work-up: Once the reaction is complete, the remaining product is the desired dihydrocarbyl ester of phosphorous acid.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various dihydrocarbyl esters of phosphorous acid using different methodologies.

| Product | Starting Materials | Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dibutyl Phosphite | n-Butanol, PCl₃ | Reaction with PCl₃ | - | - | - | 97.1 | [2] |

| Dibutyl Phosphite | Phosphorous Acid, n-Butanol | Esterification | - | 125-135 | 3 | 68 | [5] |

| Di-(2-ethylhexyl)-phosphite | 2-ethylhexanol, Phosphorous Acid | Esterification | - | Reflux | - | 90-93 | [4] |

| Diphenyl Phosphite | Phenol, PCl₃, Water | Reaction with PCl₃ | - | 100-140 | 0.5-8 | - | [3] |

| Various Dialkyl Phosphites | Triphenyl Phosphite, Alcohol | Transesterification | Sodium Phenate | Varies | Varies | High | [6] |

Logical Relationships in Synthesis

The synthesis of dihydrocarbyl esters of phosphorous acid is a central hub in organophosphorus chemistry, leading to a variety of important functional molecules. The following diagram illustrates the relationships between the key synthetic methods and the subsequent reactions of the resulting dialkyl phosphites.

Caption: Synthetic pathways to dihydrocarbyl esters of phosphorous acid and their subsequent transformations.

Key Reactions of Dihydrocarbyl Esters of Phosphorous Acid

Once synthesized, dihydrocarbyl esters of phosphorous acid serve as versatile starting materials for other important classes of organophosphorus compounds.

The Atherton-Todd Reaction

The Atherton-Todd reaction is a powerful method for the synthesis of phosphoramidates, phosphates, and other phosphorus derivatives from dialkyl phosphites.[8] The reaction typically involves a dialkyl phosphite, a nucleophile (such as an amine or an alcohol), and a carbon tetrahalide (e.g., CCl₄) in the presence of a base.[9] This reaction proceeds through the in-situ formation of a reactive dialkyl chlorophosphate intermediate.[8]

The Pudovik Reaction

The Pudovik reaction is the addition of a dialkyl phosphite to an unsaturated compound, most commonly an aldehyde, ketone, or imine, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[10] This reaction is often base-catalyzed and is a highly atom-economical way to form a new carbon-phosphorus bond.[11] The resulting products are of significant interest in medicinal chemistry due to their biological activities.[10] For example, the base-catalyzed Pudovik reaction can be used to synthesize α-hydroxyphosphonates in yields ranging from 78-99%.[10]

Conclusion

The preparation of dihydrocarbyl esters of phosphorous acid is a fundamental process in organophosphorus chemistry with several well-established and emerging synthetic routes. The choice of method depends on factors such as the desired scale, purity requirements, and the nature of the starting materials. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the key synthetic methodologies, complete with experimental protocols and comparative data, to facilitate the efficient and effective synthesis of these important chemical intermediates. The subsequent transformations of these esters, particularly through the Atherton-Todd and Pudovik reactions, open up a vast chemical space for the development of new functional molecules with potential applications in various fields, including medicine and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. CN108358964B - Preparation method of diphenyl phosphite - Google Patents [patents.google.com]

- 4. US3725515A - Process for the preparation of dialkyl phosphites from alcohols and phosphorous acid - Google Patents [patents.google.com]

- 5. Study on Synthesis Technology of Dibutyl Phosphate | Scientific.Net [scientific.net]

- 6. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]

- 9. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Reactivity of Dibutyl Hydrogen Phosphite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and reactivity profile of dibutyl hydrogen phosphite (B83602) (DBHP), a versatile organophosphorus compound. The information presented herein is intended to support research and development activities by providing essential data on its thermal and hydrolytic stability, as well as its reactivity with common reagents.

Core Stability Profile

Dibutyl hydrogen phosphite is a colorless liquid that requires careful handling due to its potential for decomposition under certain conditions. Its stability is a critical factor in its storage, handling, and application in chemical syntheses.

Thermal Stability

General Thermal Decomposition Pathway of Dialkyl Phosphites:

The thermal degradation of dialkyl phosphites typically proceeds via the elimination of an alkene, yielding phosphoric acid. In the case of this compound, this would involve the elimination of butene.

Table 1: Thermal Stability Data (Predicted based on Analogs)

| Parameter | Value | Reference |

| Decomposition Onset | Moderately elevated temperatures | [1] |

| Decomposition Products | Phosphorus oxides, Phosphine, Butene | [2] |

| Hazards | Emission of toxic fumes, potential for spontaneous combustion | [2] |

Hydrolytic Stability

This compound undergoes hydrolysis to produce phosphorous acid and butanol, a reaction that is catalyzed by the presence of a base.[2] The rate of hydrolysis is temperature-dependent.

Table 2: Hydrolytic Stability Data

| Parameter | Value | Conditions | Reference |

| Hydrolysis Rate Constant (k) | 0.26 x 10⁻⁵ s⁻¹ | 50 °C | [2] |

| Activation Energy (Ea) | 22.8 kcal/mol | - | [2] |

| Hydrolytic Half-life (t½) | 3.1 days | 50 °C | [2] |

| Hydrolytic Half-life (t½) | 60.7 days | 25 °C (calculated) | [2] |

| Basic Hydrolysis Rate Constant | 36.2 L/sec·mol | 20 °C | [2] |

| Hydrolytic Half-life (t½) | 2.2 days | pH 7 (calculated) | [2] |

| Hydrolytic Half-life (t½) | 32 minutes | pH 9 (calculated) | [2] |

Reactivity Profile

This compound exhibits reactivity characteristic of dialkyl phosphites, participating in several important name reactions and demonstrating incompatibility with certain classes of chemical reagents.

Incompatibilities

This compound is incompatible with strong oxidizing agents and strong bases.[3] Reactions with strong oxidizing agents can be vigorous and may result in the release of toxic phosphorus oxides.[2]

Key Reactions

This compound is a key reactant in the Pudovik and Atherton-Todd reactions, which are fundamental transformations in organophosphorus chemistry.

1. Pudovik Reaction: This reaction involves the addition of the P-H bond of this compound across the carbon-nitrogen double bond of an imine or the carbon-oxygen double bond of an aldehyde.[4] This reaction is a valuable method for the synthesis of α-amino phosphonates and α-hydroxy phosphonates, respectively.[4][5]

2. Atherton-Todd Reaction: In the Atherton-Todd reaction, this compound is converted to a dibutyl chlorophosphate in the presence of carbon tetrachloride and a base.[6][7] The resulting chlorophosphate is a reactive intermediate that can be subsequently reacted with nucleophiles such as alcohols or amines to form phosphate (B84403) esters or phosphoramidates.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for assessing the stability and reactivity of this compound.

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology: Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass loss according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina).

-

Experimental Conditions:

-

Purge Gas: Nitrogen or Argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the percentage of weight loss at different temperature ranges.

Methodology: Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (5-10 mg) of this compound into a hermetically sealed DSC pan to prevent volatilization.

-

Experimental Conditions:

-

Purge Gas: Nitrogen or Argon at a constant flow rate.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to phase transitions or decomposition events. The onset temperature and enthalpy of these events can be determined.

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound under controlled pH and temperature conditions.

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., acidic, neutral, and basic).

-

Reaction Setup: In a temperature-controlled reaction vessel, add a known concentration of this compound to the buffer solution.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Analysis: Quench the reaction in the aliquot (if necessary) and analyze the concentration of remaining this compound or the formation of a hydrolysis product (e.g., butanol or phosphorous acid) using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Plot the concentration of this compound versus time. The hydrolysis rate constant can be determined from the slope of the line, assuming pseudo-first-order kinetics.

Pudovik Reaction Protocol

Objective: To synthesize an α-hydroxyphosphonate via the Pudovik reaction of this compound with an aldehyde.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Base catalyst (e.g., triethylamine (B128534) or 1,8-Diazabicycloundec-7-ene (DBU))

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aldehyde (1.0 mmol) and this compound (1.1 mmol) in the anhydrous solvent (5 mL).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the base catalyst (e.g., 0.1 mmol of DBU) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Atherton-Todd Reaction Protocol

Objective: To synthesize a phosphoramidate (B1195095) from this compound and an amine.

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

Carbon tetrachloride

-

Base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol) in the anhydrous solvent (10 mL).

-

Add this compound (1.1 mmol) to the solution.

-

Cool the mixture to 0 °C and slowly add carbon tetrachloride (1.5 mmol).

-

Stir the reaction at room temperature until completion (monitor by TLC or ³¹P NMR).

-

Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired phosphoramidate.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of this compound Stability and Reactivity.

Caption: Experimental Workflow for Hydrolysis Kinetics Study.

Caption: Simplified Pudovik Reaction Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H18O3P+ | CID 6327349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]

- 6. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Dibutyl Phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dibutyl phosphite (B83602) (CAS No: 1809-19-4), a compound of interest in various chemical and pharmaceutical applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For dibutyl phosphite, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Data

The proton NMR spectrum of dibutyl phosphite exhibits characteristic signals corresponding to the different protons in the butyl chains and the unique proton directly attached to the phosphorus atom.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-P | ~6.8 | Doublet of Triplets | ¹JP-H ≈ 680-700, ³JH-H ≈ 7 |

| O-CH₂ | ~4.0 | Quartet | ³JH-H ≈ 7 |

| CH₂ | ~1.6 | Sextet | ³JH-H ≈ 7 |

| CH₂ | ~1.4 | Sextet | ³JH-H ≈ 7 |

| CH₃ | ~0.9 | Triplet | ³JH-H ≈ 7 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ) ppm |

| O-CH₂ | 65.5 |

| CH₂ | 32.5 |

| CH₂ | 18.8 |

| CH₃ | 13.6 |

³¹P NMR Data

Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. While specific experimental data for dibutyl phosphite was not found, data for the closely related di-tert-butyl phosphite shows a chemical shift in the range of δ = 5-10 ppm relative to an external standard of 85% H₃PO₄. This region is characteristic of phosphite esters. The signal for dibutyl phosphite is expected to be a doublet due to the one-bond coupling with the directly attached proton.

Infrared (IR) Spectroscopy

The IR spectrum of dibutyl phosphite reveals the presence of key functional groups.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960 | C-H stretch (alkane) | Strong |

| ~2440 | P-H stretch | Medium |

| ~1260 | P=O stretch | Strong |

| ~1030 | P-O-C stretch | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of dibutyl phosphite results in fragmentation of the molecule, providing information about its molecular weight and structure.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 194 | ~5 | [M]⁺ (Molecular Ion) |

| 139 | ~100 | [M - C₄H₉]⁺ |

| 111 | ~20 | [M - C₄H₉O - H]⁺ |

| 83 | ~40 | [P(OH)₄]⁺ |

| 57 | ~60 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques described above.

NMR Spectroscopy

A solution of dibutyl phosphite (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H, ¹³C, and ³¹P NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H. For ¹³C and ³¹P NMR, proton decoupling is typically used to simplify the spectra.

Infrared Spectroscopy

A drop of neat dibutyl phosphite is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal. The IR spectrum is then recorded.

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), a dilute solution of dibutyl phosphite in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation from any impurities. The sample is vaporized and then ionized by a beam of electrons, typically at 70 eV.

Visualizations

Spectroscopic Analysis Workflow

Caption: Logical workflow for the spectroscopic analysis of dibutyl phosphite.

Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways of dibutyl phosphite in EI-MS.

A Technical Guide to High-Purity Dibutyl Hydrogen Phosphite for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity dibutyl hydrogen phosphite (B83602), a versatile reagent increasingly utilized in the synthesis of novel therapeutic agents. This document outlines commercial suppliers, key chemical properties, and detailed experimental protocols for its application in synthetic methodologies relevant to drug discovery, alongside robust analytical procedures for quality control.

Commercial Availability and Specifications

High-purity dibutyl hydrogen phosphite is available from several reputable chemical suppliers. The quality and specifications may vary, so it is crucial for researchers to select a grade appropriate for their specific application. Below is a summary of typical specifications from various commercial sources.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | Purity Specification | Key Impurities Noted |

| Sigma-Aldrich | ≥96% | Tributyl phosphate |

| Solvay (Duraphos® DBHP) | >94.5% (by A/B Titration) | Not specified in available documents |

| PolyProtic | >95% | Not specified in available documents |

| Jinan Future Chemical Co., Ltd. | Not specified, offers various grades | Not specified in available documents |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | Not specified in available documents |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1809-19-4 | [1] |

| Molecular Formula | C8H19O3P | [1] |

| Molecular Weight | 194.21 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [1] |

| Density | ~0.986 g/mL at 25 °C | [1] |

| Boiling Point | 95 °C at 1 mmHg | [2] |

| Refractive Index | ~1.422-1.424 at 20 °C | [2] |

| Solubility | Soluble in common organic solvents | [2] |

Applications in Drug Discovery and Organic Synthesis

High-purity this compound is a key precursor in the synthesis of phosphonate-containing compounds, which are of significant interest in medicinal chemistry due to their structural analogy to phosphates.[3] This allows them to act as mimics for natural phosphates and interact with biological targets.[3] Their applications span antiviral, anticancer, and antibacterial drug discovery.[3][4] The two primary reactions leveraging this compound are the Kabachnik-Fields and Pudovik reactions.

The Kabachnik-Fields Reaction for α-Aminophosphonate Synthesis

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, an aldehyde or ketone, and a dialkyl phosphite (such as this compound) to yield α-aminophosphonates.[5][6] These compounds are important as peptide mimics and enzyme inhibitors.[7]

The Pudovik Reaction for α-Hydroxyphosphonate Synthesis

The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde, ketone, or imine, typically catalyzed by a base, to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[7][8] These products are valuable intermediates in the synthesis of various biologically active molecules.[8]

References

- 1. Di- tert-butyl Phosphonate Route to the Antiviral Drug Tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H18O3P+ | CID 6327349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for dibutyl phosphite

An In-depth Technical Guide to the Safe Handling of Dibutyl Phosphite (B83602)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibutyl phosphite (CAS No: 1809-19-4), also known as dibutyl hydrogen phosphite, is a versatile chemical intermediate used in various research and development applications.[1] While valuable, it presents significant health and safety hazards that necessitate strict handling protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required when working with dibutyl phosphite to ensure a safe laboratory environment. The primary hazards include severe skin and eye irritation or burns, respiratory tract irritation, and potential for causing cancer.[1][2] Adherence to the protocols outlined in this document is critical for minimizing risk and ensuring the well-being of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is foundational to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉O₃P | [1][2] |

| Molecular Weight | 194.21 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 118 - 119 °C @ 11.00 mmHg | [1] |

| Flash Point | 49 °C (120.2 °F) - 121 °C (249.8 °F) | [1][4] |

| Density | 0.995 g/cm³ | [1] |

| Vapor Pressure | < 0.1 hPa @ 20 °C | [2] |

| Vapor Density | 6.7 (Air = 1) | [1][2] |

| Water Solubility | 7.3 g/L @ 25 °C | [2] |

| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [1][4] |

Hazard Identification and Classification

Dibutyl phosphite is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

GHS Hazard Classification [2][3]

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Carcinogenicity (Suspected) | Category 2 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 |

| Harmful in contact with skin | Category 4 |

Hazard and Precautionary Statements [2]

| Code | Statement |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

| H335 | May cause respiratory irritation. |

| H351 | Suspected of causing cancer. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

Toxicological Data

Toxicological data provides quantitative measures of a substance's potential to cause harm.

| Type of Toxicity | Species | Route | Value | Reference |

| LD50 (Lethal Dose, 50%) | Rat | Oral | > 3,000 mg/kg | [2] |

| LD50 (Lethal Dose, 50%) | Rabbit | Dermal | 1,990 - 5,000 mg/kg | [1][2] |

| LC50 (Lethal Concentration, 50%) | Rat | Inhalation | > 20 mg/L | [1][2] |

Experimental Protocols: Safe Handling and Use

The following protocols are mandatory for any procedure involving dibutyl phosphite.

Engineering Controls and Personal Protective Equipment (PPE)

A risk assessment must be performed before any new procedure. The primary methods for exposure control are engineering controls, supplemented by appropriate PPE.

-

Ventilation: All work with dibutyl phosphite must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2]

-

Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and tested regularly.[1][4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[1] Standard safety glasses are not sufficient.

-

Skin Protection: Wear a flame-retardant lab coat and appropriate protective gloves (e.g., nitrile or neoprene).[1] Always inspect gloves for tears or holes before use. Contaminated clothing must be removed immediately.[2]

-

Respiratory Protection: If vapors/aerosols are generated, respiratory protection is required.[2] A respirator program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1] A filter type ABEK is recommended.[2]

-

General Handling Protocol

-

Preparation: Before starting, ensure all necessary PPE is donned correctly, the fume hood is operational, and all required materials are within the hood to minimize movement.

-

Dispensing: Ground and bond containers when transferring material to prevent static discharge.[1] Use spark-proof tools.[1]

-

Reaction Setup: Handle under an inert atmosphere (e.g., nitrogen or argon) as the material is moisture-sensitive.[2] Keep containers tightly closed when not in use.[2]

-

Heating: Avoid strong heating.[2] Vapors can form explosive mixtures with air upon intense heating.[2]

-

Post-Procedure: After handling, wash hands and face thoroughly.[2] Decontaminate the work area within the fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[4]

Waste Disposal Protocol

-

Classification: Dibutyl phosphite waste must be treated as hazardous waste.[1]

-

Collection: Collect waste in a dedicated, properly labeled, and sealed container.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[1][2] Do not pour down the drain.[2]

Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

First Aid Measures

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] | |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4] | |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][2] | |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |

Accidental Release Measures

-

Evacuation: Evacuate all non-essential personnel from the spill area.[5]

-

Ventilation: Ensure adequate ventilation.

-

Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[1][5]

-

Containment: Cover drains to prevent entry into the sewer system.[2]

-

Absorption: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[1][5]

-

Collection: Using spark-proof tools, collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[1]

-

Decontamination: Clean the affected area thoroughly.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1][2]

-

Hazardous Combustion Products: Fire may produce irritating and highly toxic gases, including oxides of phosphorus, carbon monoxide, carbon dioxide, and phosphine.[1][4]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[1][2]

Stability and Reactivity

-

Reactivity: Dibutyl phosphite is stable under recommended storage conditions.[1] It is moisture-sensitive.[2]

-

Conditions to Avoid: Avoid exposure to moisture, excess heat, and sources of ignition.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][4]

-

Hazardous Decomposition Products: Thermal decomposition can produce toxic fumes of phosphorus oxides, phosphine, carbon monoxide, and carbon dioxide.[1][3][4]

Visual Workflow Guides

The following diagrams illustrate key safety workflows for handling dibutyl phosphite.

Caption: PPE Selection Workflow for Dibutyl Phosphite.

Caption: Emergency Spill Response Workflow.

Caption: First Aid Response Logic by Exposure Route.

References

Dibutyl Hydrogen Phosphite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dibutyl Hydrogen Phosphite (B83602), a versatile organophosphorus compound with significant applications in organic synthesis and materials science. This document details its chemical identity, physical and chemical properties, key synthetic protocols, and its role in prominent named reactions.

Chemical Identity and Synonyms

Dibutyl Hydrogen Phosphite is an organic compound with the chemical formula C8H19O3P. It is also commonly referred to by a variety of synonyms and alternative names, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Name/Identifier | Source |

| Systematic Name | This compound | |

| IUPAC Name | dibutoxy(oxo)phosphanium | [1] |

| CAS Number | 1809-19-4 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C8H19O3P | [3][5] |

| Synonym | Dibutyl phosphite | [1][2][4][6][7][8] |

| Synonym | Dibutyl phosphonate (B1237965) | [1][2] |

| Synonym | Phosphonic acid, dibutyl ester | [1][4] |

| Synonym | Di-n-butyl hydrogen phosphite | [1][2][4] |

| Synonym | Dibutoxyphosphine oxide | [1][2][4] |

| Synonym | Butyl phosphonate ((BuO)2HPO) | [1][4] |

| Synonym | Phosphorous acid, dibutyl ester | [1][4] |

| Synonym | Mobil DBHP | [1] |

| Synonym | Dibutyl hydrogen phosphonate | [1][7][8] |

| Synonym | Butyl alcohol, hydrogen phosphite | [1][4][7] |

| Synonym | di-n-butyl phosphite | [1][8] |

| Synonym | Dibutylfosfit | [1][7] |

| Identifier | EINECS 217-316-1 | [1][7] |

| Identifier | UNII R149712Z1F | [1] |

| Identifier | HSDB 2597 | [1] |

| Identifier | BRN 1099706 | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and process development.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Weight | 194.21 g/mol | [2][3] |

| Appearance | Clear, colorless to slightly yellow liquid | [4][6] |

| Density | 0.995 g/mL at 25 °C | [2][7] |

| Boiling Point | 118-119 °C at 11 mmHg | [2][7] |

| Flash Point | 118 °C (closed cup) | [2] |

| Refractive Index | 1.423 (n20/D) | [2][7] |

| Solubility in Water | 7.3 g/L at 25 °C | [2] |

| Vapor Pressure | <0.1 mmHg at 20 °C | [2][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, compiled from established literature.

Synthesis from Phosphorus Trichloride (B1173362) and n-Butanol

A common and efficient method for the preparation of this compound involves the reaction of phosphorus trichloride with n-butanol.[6]

Experimental Procedure:

-

Reaction Setup: A reaction flask is equipped with a stirrer, thermometer, dropping funnel, and a reflux condenser.

-

Charging Reactants: n-Butanol is charged into the reaction flask.

-

Addition of Phosphorus Trichloride: Phosphorus trichloride is added dropwise to the n-butanol at a controlled temperature, typically below 10 °C, with vigorous stirring. The molar ratio of n-butanol to phosphorus trichloride is crucial and should be carefully controlled.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specific temperature for a set period to ensure the completion of the reaction.

-

Work-up: The reaction mixture is then subjected to a work-up procedure which may involve washing with a mild base to neutralize any acidic byproducts, followed by separation of the organic layer.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound. The yield of the product can be up to 97.1% under optimal conditions.[6]

Synthesis via Transesterification

An alternative route to this compound is through the transesterification of a lower dialkyl phosphite, such as dimethyl phosphite, with n-butanol.[5]

Experimental Procedure:

-

Reactants and Catalyst: Dimethyl phosphite, n-butanol, and a basic catalyst (e.g., sodium methoxide (B1231860) or potassium hydroxide) are charged into a reaction vessel equipped with a distillation column.

-

Reaction Conditions: The mixture is heated, and the lower-boiling alcohol (methanol) is continuously removed by distillation to drive the equilibrium towards the formation of the desired product.

-

Monitoring: The reaction progress is monitored by analyzing the composition of the distillate and the reaction mixture, for instance, by gas chromatography.

-

Purification: Once the reaction is complete, the catalyst is neutralized, and the excess n-butanol is removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation.

Key Reactions and Signaling Pathways

This compound is a key reactant in several important organic reactions, most notably the Pudovik and Atherton-Todd reactions. These reactions are fundamental in the synthesis of a wide range of organophosphorus compounds.

The Pudovik Reaction

The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite to an aldehyde, ketone, or imine to form α-hydroxyphosphonates or α-aminophosphonates, respectively.[9][10][11][12]

Caption: The Pudovik reaction mechanism.

The Atherton-Todd Reaction

The Atherton-Todd reaction is a method for the synthesis of phosphoramidates, phosphonamidates, or phosphates from dialkyl phosphites. The reaction typically proceeds in the presence of a base and a halogenating agent, such as carbon tetrachloride.[8][13][14][15][16]

Caption: The Atherton-Todd reaction pathway.

Applications

This compound serves as a versatile intermediate in the synthesis of various organophosphorus compounds. Its derivatives are utilized as:

-

Flame retardants: Phosphonate esters derived from this compound are used as flame retardants in polymers.

-

Lubricant additives: It can be used as an anti-wear and extreme pressure additive in lubricating oils.[7]

-

Precursors for pharmaceuticals and agrochemicals: The phosphonate functional group is present in a number of biologically active molecules, and this compound is a key building block for their synthesis.

-

Reagents in organic synthesis: It is a fundamental reagent for C-P bond formation through reactions like the Pudovik and Atherton-Todd reactions.

This technical guide provides a foundational understanding of this compound for professionals in research and development. The provided information on its properties, synthesis, and reactivity should facilitate its effective use in various scientific endeavors.

References

- 1. This compound | C8H18O3P+ | CID 6327349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0617040A2 - Production of alkyl phosphites - Google Patents [patents.google.com]

- 3. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 4. CN102351896B - Method for producing dibutyl phosphate by comprehensively using three wastes in production process - Google Patents [patents.google.com]

- 5. CN110669069A - Method for preparing diester phosphite by ester exchange - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. polyprotic.com [polyprotic.com]

- 8. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asynt.com [asynt.com]

- 11. Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 12. Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. Study on the Atherton–Todd reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

Hydrolytic Stability of Dibutyl Hydrogen Phosphite in Aqueous Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of dibutyl hydrogen phosphite (B83602) (DBHP) in aqueous environments. Understanding the degradation kinetics and pathways of DBHP is critical for its application in various fields, including its use as a reagent and intermediate in drug development and other chemical syntheses. This document summarizes key quantitative data, outlines detailed experimental protocols for stability testing, and provides visual representations of the degradation pathway and influential factors.

Quantitative Hydrolytic Stability Data

The hydrolytic stability of dibutyl hydrogen phosphite is significantly influenced by temperature and pH. The primary degradation pathway involves hydrolysis to phosphorous acid and butanol[1]. The reaction is subject to base catalysis[1]. The following table summarizes the available quantitative data on the hydrolysis kinetics of DBHP.

| Parameter | Value | Conditions | Reference |

| Hydrolysis Rate Constant (k) | 0.26 x 10⁻⁵ s⁻¹ | 50 °C | [1] |

| 36.2 L·mol⁻¹·s⁻¹ (basic hydrolysis) | 20 °C | [1] | |

| Half-life (t½) | 60.7 days | 25 °C | [1] |

| 3.1 days | 50 °C | [1] | |

| 2.2 days | 20 °C, pH 7 | [1] | |

| 32 minutes | 20 °C, pH 9 | [1] | |

| Activation Energy (Ea) | 22.8 kcal/mol | Not specified | [1] |

Hydrolysis Pathway and Influencing Factors

The hydrolysis of this compound is a chemical process where the ester bonds are cleaved by reaction with water. This degradation is influenced by several factors, most notably pH and temperature. The hydrolysis is accelerated in basic conditions[1]. Furthermore, the hydrolysis of phosphite esters can be autocatalytic, where the acidic hydrolysis products can catalyze further degradation[2].

Caption: Logical relationship of factors affecting DBHP hydrolysis.

The degradation of DBHP proceeds via the cleavage of the P-O-C ester linkages, yielding phosphorous acid and two molecules of n-butanol.

Caption: Degradation pathway of DBHP in aqueous media.

Experimental Protocols for Hydrolytic Stability Assessment

The following are detailed methodologies for conducting hydrolytic stability studies of this compound. These protocols are based on established methods for organophosphorus compounds and can be adapted for specific research needs.

General Experimental Workflow

A typical workflow for assessing the hydrolytic stability of DBHP involves sample preparation in aqueous buffers of varying pH, incubation at controlled temperatures, sampling at predetermined time points, and analysis of the remaining DBHP and its degradation products.

Caption: General workflow for a DBHP hydrolytic stability study.

Sample Preparation and Incubation

-

Buffer Preparation : Prepare a series of aqueous buffers at desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9). Ensure all buffers are of high purity and filtered.

-

DBHP Stock Solution : Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure solubility.

-

Incubation Samples : Add a small, precise volume of the DBHP stock solution to a known volume of each aqueous buffer in sealed, inert vials to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the hydrolysis rate.

-

Incubation : Place the vials in a temperature-controlled environment, such as a water bath or incubator, set to the desired temperatures (e.g., 25°C, 40°C, 50°C).

Analytical Methodologies

The choice of analytical method will depend on the required sensitivity, selectivity, and available instrumentation.

3.3.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection can be a robust method for quantifying DBHP, although it may require indirect detection as DBHP lacks a strong chromophore. A method adapted for a similar compound, diisobutyl hydrogen phosphate, can be used as a starting point[3].

-

Instrumentation : HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A buffered solution (e.g., potassium hydrogen phthalate) with an ion-pairing agent (e.g., tetrabutylammonium (B224687) hydroxide) in an acetonitrile/water mixture.

-

Detection : Indirect UV detection.

-

Sample Preparation : Dilute the collected aliquots with the mobile phase and filter through a 0.45 µm syringe filter before injection.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity but requires derivatization of the non-volatile DBHP and its acidic degradation product.

-

Instrumentation : Gas chromatograph coupled to a mass spectrometer.

-

Derivatization : Convert DBHP and phosphorous acid into more volatile derivatives. For example, use a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3]. To 1 mL of the sample extract, add 100 µL of BSTFA, cap the vial, and heat to complete the reaction.

-

Column : A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methyl silicone).

-

Carrier Gas : Helium or hydrogen.

-

Injection : Splitless mode.

-

Detection : Mass spectrometer in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

3.3.3. ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful technique for directly monitoring the degradation of DBHP and the formation of phosphorous acid without the need for derivatization or chromatographic separation.

-

Instrumentation : NMR spectrometer equipped with a phosphorus probe.

-

Sample Preparation : Transfer an aliquot of the reaction mixture to an NMR tube, and add a small amount of D₂O for locking.

-

Acquisition : Collect ³¹P NMR spectra at each time point. The disappearance of the DBHP signal and the appearance of the phosphorous acid signal can be integrated to determine their relative concentrations.

Data Analysis

-

Concentration Determination : For HPLC and GC-MS, construct a calibration curve using standards of known concentrations to determine the concentration of DBHP in the incubated samples at each time point. For ³¹P NMR, use the relative integration of the signals.

-

Kinetic Analysis : Plot the natural logarithm of the DBHP concentration versus time. If the reaction follows pseudo-first-order kinetics, the plot will be linear.

-

Rate Constant Calculation : The pseudo-first-order rate constant (k) can be determined from the slope of the linear plot (slope = -k).

-

Half-life Calculation : The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

By following these protocols, researchers can obtain reliable and reproducible data on the hydrolytic stability of this compound, which is essential for its effective and safe use in scientific and industrial applications.

References

Methodological & Application

Dibutyl Hydrogen Phosphite: A Versatile Reagent in Organic Synthesis

Introduction

Dibutyl hydrogen phosphite (B83602) (DBHP), a dialkyl phosphite, is a versatile and widely utilized reagent in organic synthesis. Its unique reactivity, stemming from the presence of a labile phosphorus-hydrogen bond, allows it to participate in a variety of important transformations. This document provides detailed application notes and protocols for the use of DBHP in key organic reactions, including the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates, the Pudovik reaction for the formation of α-hydroxyphosphonates and related compounds, and its role in phosphorylation reactions. These notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Key Applications of Dibutyl Hydrogen Phosphite

This compound is a key precursor for the synthesis of a diverse range of organophosphorus compounds. Its applications primarily revolve around three major reaction types:

-

The Kabachnik-Fields Reaction: A three-component condensation reaction between an amine, a carbonyl compound, and this compound to yield α-aminophosphonates. These products are of significant interest in medicinal chemistry due to their structural analogy to α-amino acids.

-

The Pudovik Reaction: The addition of the P-H bond of this compound across a carbon-heteroatom double bond, most commonly a C=O or C=N bond. This reaction is a straightforward method for the synthesis of α-hydroxyphosphonates and α-aminophosphonates.

-

Phosphorylation and Related Reactions: this compound can be used as a precursor for the formation of new phosphorus-oxygen bonds, for instance, through alcoholysis to generate mixed phosphites.

The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

The Kabachnik-Fields reaction is a powerful one-pot, three-component reaction for the synthesis of α-aminophosphonates. The reaction proceeds via the formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of this compound.[1][2]

Reaction Mechanism

Caption: Mechanism of the Kabachnik-Fields Reaction.

Quantitative Data for the Kabachnik-Fields Reaction

| Entry | Amine | Aldehyde | Catalyst | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |

| 1 | Aniline (B41778) | Benzaldehyde (B42025) | Diphenylphosphinic acid (10 mol%) | Ethanol (B145695) | 30 | 40 | 90 | [3] |

| 2 | 4-Chloroaniline | 4-Chlorobenzaldehyde | Diphenylphosphinic acid (10 mol%) | Ethanol | 30 | 40 | 85 | [3] |

| 3 | 4-Methylaniline | 4-Methylbenzaldehyde | Diphenylphosphinic acid (10 mol%) | Ethanol | 30 | 40 | 88 | [3] |

| 4 | Benzylamine | Benzaldehyde | None (MW) | None | 20 | 100 | 80-94 | [4] |

Experimental Protocol: Synthesis of Dibutyl (phenyl(phenylamino)methyl)phosphonate

This protocol is adapted from a procedure using diethylphosphite and is illustrative for this compound.[3]

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Aniline (1.0 mmol, 93 mg)

-

This compound (1.2 mmol, 233 mg)

-

Diphenylphosphinic acid (10 mol%, 22 mg)

-

Ethanol (10 mL)

-

1N HCl

-

Water

Procedure:

-

To a solution of benzaldehyde (1.0 mmol) and aniline (1.0 mmol) in ethanol (10 mL), add diphenylphosphinic acid (10 mol%).

-

Add this compound (1.2 mmol) to the reaction mixture.

-

Stir the reaction mixture at 40°C for 30 minutes.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Treat the resulting residue with 1N HCl, wash with water (10 mL), and extract with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure α-aminophosphonate.

The Pudovik Reaction

The Pudovik reaction involves the addition of the P-H bond of this compound to an unsaturated system, typically an imine or a carbonyl group, to form α-aminophosphonates or α-hydroxyphosphonates, respectively.[5][6] This reaction can be catalyzed by bases or Lewis acids.

Reaction Mechanism (Addition to an Imine)

Caption: Mechanism of the Pudovik Reaction with an imine.

Quantitative Data for the Pudovik Reaction

| Entry | Imine/Carbonyl Compound | Catalyst | Solvent | Time (min) | Temp (°C) | Yield (%) | Reference |

| 1 | N-benzylidene(butyl)amine | None (MW) | None | 30 | 100 | 90 | |

| 2 | Dimethyl α-oxoethylphosphonate | Diethylamine (5 mol%) | Diethyl ether | 480 | 0 | Selective adduct formation | [5] |